![molecular formula C20H28N4O3 B2577321 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 923232-94-4](/img/structure/B2577321.png)
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, also known as TSPA, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Delta Opioid Receptor Agonist
The compound has been identified as a novel delta opioid receptor (DOR) agonist chemotype . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound may offer potential therapeutic benefits in pain management and related disorders.
Computational Modeling and Drug Design
Researchers have employed computational approaches to study the compound’s binding interactions with opioid receptors. High-throughput screening and molecular dynamics simulations have aided in optimizing its pharmacological properties . Such computational insights are valuable for drug design and development.
Inflammatory Pain Management
Studies have explored the compound’s efficacy in managing inflammatory pain. In a complete Freund’s adjuvant model, it demonstrated allodynic efficacy, suggesting its potential as an anti-inflammatory agent . Further investigations could elucidate its precise mechanisms of action.
Peripheral Restriction
The compound’s peripherally restricted properties make it an attractive candidate for pain management. By minimizing central nervous system effects, it may reduce side effects associated with traditional opioids . Researchers are keen on understanding its peripheral selectivity.
Chemical Synthesis and Derivatives
Chemists have synthesized various derivatives of this compound, exploring modifications to enhance its pharmacokinetic properties. Examples include methyl derivatives and analogs with altered substituents. These efforts aim to optimize its bioavailability and therapeutic potential.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood and motor control .
Mode of Action
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide acts as a selective agonist at the DOR . It binds to the DOR and triggers a conformational change, activating the receptor . This activation leads to a decrease in cyclic AMP (cAMP) production .
Biochemical Pathways
Upon activation of the DOR by 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, several biochemical pathways are affected. The most notable is the reduction in cAMP production . This decrease in cAMP levels can lead to a variety of downstream effects, including the modulation of pain perception .
Result of Action
The molecular and cellular effects of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide’s action are primarily related to its agonistic activity at the DOR. This leads to a decrease in cAMP production, which can result in antinociceptive effects . It’s also noted that selective dor agonists can induce convulsions .
Propiedades
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOJVHQEUPFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.